molecular formula C31H24ClN3O B2429976 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide CAS No. 35150-44-8

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

Cat. No. B2429976
CAS RN: 35150-44-8
M. Wt: 490
InChI Key: YYEJMVABBWHZLO-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide” is a complex organic molecule that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound , being an indole derivative, could be used in the synthesis of other indole derivatives, which are prevalent moieties present in selected alkaloids .

Treatment of Cancer Cells

Indole derivatives have been attracting increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells . This compound, as an indole derivative, may have potential applications in cancer treatment.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . Therefore, this compound could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Applications

Indole derivatives have demonstrated anti-inflammatory properties . This compound could potentially be used in the development of new anti-inflammatory drugs.

Antiviral Applications

Indole derivatives have shown antiviral properties . This compound could potentially be used in the development of new antiviral drugs.

Antitubercular Applications

Indole derivatives have shown antitubercular properties . This compound could potentially be used in the development of new antitubercular drugs.

Antioxidant Applications

Indole derivatives have shown antioxidant properties . This compound could potentially be used in the development of new antioxidant drugs.

Antidiabetic Applications

Indole derivatives have shown antidiabetic properties . This compound could potentially be used in the development of new antidiabetic drugs.

properties

IUPAC Name

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEJMVABBWHZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide

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